4-Bromo-2-ethyl-1-nitrobenzene
Overview
Description
4-Bromo-2-ethyl-1-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO2 . It is also known by other names such as Benzene, 4-bromo-2-ethyl-1-nitro- and SCHEMBL2953964 .
Synthesis Analysis
The synthesis of compounds similar to 4-Bromo-2-ethyl-1-nitrobenzene often involves multiple steps. For instance, a multistep synthesis could involve a nitration, a conversion from the nitro group to an amine, and a bromination . Another possible method could involve a Friedel Crafts acylation, a conversion from the acyl group to an alkane, and a nitration .Molecular Structure Analysis
The molecular weight of 4-Bromo-2-ethyl-1-nitrobenzene is 230.06 g/mol . The InChI code is InChI=1S/C8H8BrNO2/c1-2-6-5-7 (9)3-4-8 (6)10 (11)12/h3-5H,2H2,1H3 . The Canonical SMILES is CCC1=C (C=CC (=C1)Br) [N+] (=O) [O-] .Chemical Reactions Analysis
Electrophilic substitution reactions are common in compounds like 4-Bromo-2-ethyl-1-nitrobenzene. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . Another reaction could be the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc microelectrodes in ionic liquid .Physical And Chemical Properties Analysis
4-Bromo-2-ethyl-1-nitrobenzene has a topological polar surface area of 45.8 Ų . It has a rotatable bond count of 1 . It has a complexity of 169 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Ultrasound-Assisted Synthesis : A study demonstrated the use of ultrasound in the synthesis of nitro aromatic ethers, which could be applied to compounds like 4-Bromo-2-ethyl-1-nitrobenzene (Harikumar & Rajendran, 2014).
Intermediate in Medical Applications : 4-Bromo-2-ethyl-1-nitrobenzene serves as an intermediate in the synthesis of medical compounds, such as dofetilide, which is used in treating arrhythmia (Zhai Guang-xin, 2006).
In Chemical Reactions : The compound's behavior in OH−-induced β-elimination reactions was studied, providing insight into reaction mechanisms in different solvent mixtures (Alunni, Melis, & Ottavi, 2006).
Reactivity in Ionic Liquids : Research has shown that the reactivity of the radical anions of 4-Bromo-2-ethyl-1-nitrobenzene is affected in room temperature ionic liquids, differing from conventional solvents (Ernst et al., 2013).
Interaction with Other Compounds : Studies have examined the interaction of compounds like gallium bromide with ethyl bromide in nitrobenzene, providing insights into complex formation and stability (Choi, 1963).
Electrochemical Reduction : Research on the electrochemical reduction of 4-Bromo-2-ethyl-1-nitrobenzene has contributed to understanding the mechanisms of reduction in different solvent systems (Compton & Dryfe, 1994).
Synthesis and Characterization : The synthesis and characterization of related compounds, such as 1,4-bis[β-(p-aminophenyl)ethyl] benzene from 1-bromo-4-nitrobenzene, has been explored, providing a framework for further application in materials and chemical engineering (Hou Hao-qing, 2008).
Future Directions
properties
IUPAC Name |
4-bromo-2-ethyl-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMKUMRZBAGVMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627646 | |
Record name | 4-Bromo-2-ethyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethyl-1-nitrobenzene | |
CAS RN |
148582-37-0 | |
Record name | 4-Bromo-2-ethyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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